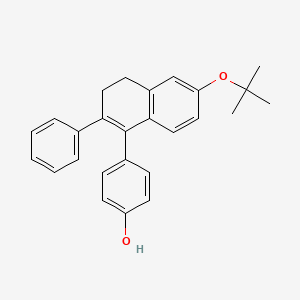
4-(6-(tert-Butoxy)-2-phenyl-3,4-dihydronaphthalen-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-(tert-Butoxy)-2-phenyl-3,4-dihydronaphthalen-1-yl)phenol is an organic compound that features a tert-butoxy group, a phenyl group, and a dihydronaphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(tert-Butoxy)-2-phenyl-3,4-dihydronaphthalen-1-yl)phenol typically involves the protection of phenolic hydroxyl groups using tert-butyl groups. One common method is the O-tert-butoxycarbonylation of phenols using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) or Lewis acids like BiCl3 . The reaction is carried out in polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(6-(tert-Butoxy)-2-phenyl-3,4-dihydronaphthalen-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
4-(6-(tert-Butoxy)-2-phenyl-3,4-dihydronaphthalen-1-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for phenolic hydroxyl groups.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(6-(tert-Butoxy)-2-phenyl-3,4-dihydronaphthalen-1-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group can enhance the compound’s stability and bioavailability, while the phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylphenol: A simpler analog with a tert-butyl group directly attached to the phenol ring.
Phenyl boronic acid derivatives: Compounds with similar structural motifs used in organic synthesis and as biochemical probes.
Uniqueness
4-(6-(tert-Butoxy)-2-phenyl-3,4-dihydronaphthalen-1-yl)phenol is unique due to its combination of a tert-butoxy group, a phenyl group, and a dihydronaphthalene moiety. This structural complexity provides it with distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C26H26O2 |
|---|---|
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
4-[6-[(2-methylpropan-2-yl)oxy]-2-phenyl-3,4-dihydronaphthalen-1-yl]phenol |
InChI |
InChI=1S/C26H26O2/c1-26(2,3)28-22-14-16-24-20(17-22)11-15-23(18-7-5-4-6-8-18)25(24)19-9-12-21(27)13-10-19/h4-10,12-14,16-17,27H,11,15H2,1-3H3 |
Clave InChI |
OTMIMLQRHASRPL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC2=C(C=C1)C(=C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


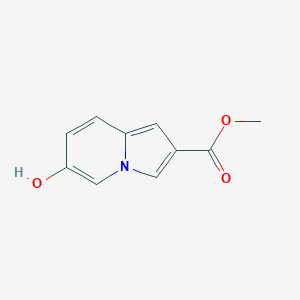

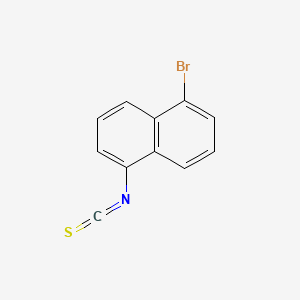
![tert-Butyl 6-((4-cyano-2-fluorobenzyl)oxy)-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate](/img/structure/B13703215.png)
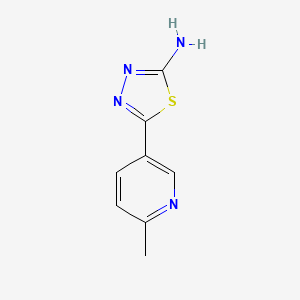
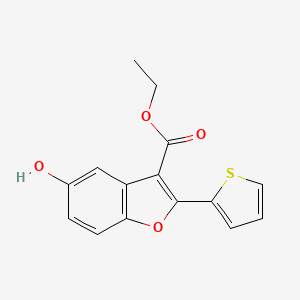
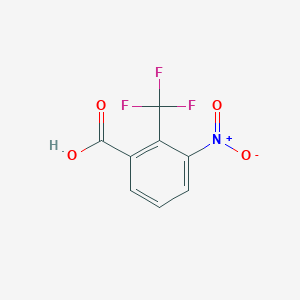

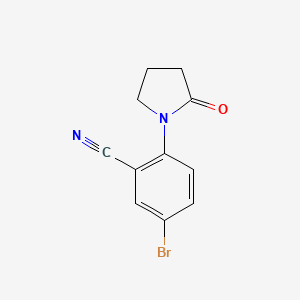
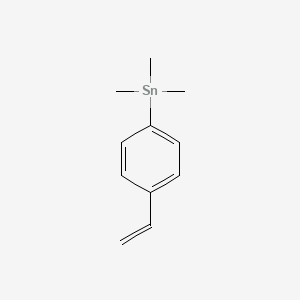

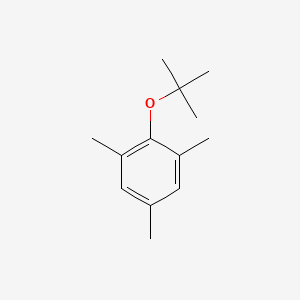
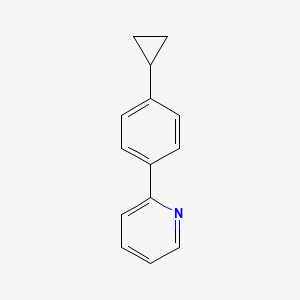
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B13703268.png)
